2,4,5-Trimethoxybenzothioamide
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Overview
Description
2,4,5-Trimethoxybenzothioamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxybenzothioamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethoxybenzothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxybenzothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular pathways involved in apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
2,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of a thioamide.
2,4,5-Trimethoxyphenethylamine: Contains an amine group attached to an ethyl chain instead of a thioamide.
Uniqueness
2,4,5-Trimethoxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2,4,5-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO3S/c1-12-7-5-9(14-3)8(13-2)4-6(7)10(11)15/h4-5H,1-3H3,(H2,11,15) |
InChI Key |
KHGBYXIEQHDXEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=S)N)OC)OC |
Origin of Product |
United States |
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